1,2-Bis(trifluoromethyl)-5-fluoro-3-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(trifluoromethyl)-5-fluoro-3-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C9H3F7S This compound is characterized by the presence of multiple trifluoromethyl groups, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aromatic compounds using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require elevated temperatures and the use of a solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of specialized equipment to handle the highly reactive trifluoromethylating agents is crucial. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trifluoromethyl)-5-fluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions, using nucleophiles like hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1,2-Bis(trifluoromethyl)-5-fluoro-3-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethyl)-5-fluoro-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(trifluoromethyl)benzene
- 1,3-Bis(trifluoromethyl)benzene
- 1,4-Bis(trifluoromethyl)benzene
Uniqueness
1,2-Bis(trifluoromethyl)-5-fluoro-3-(trifluoromethylthio)benzene is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups on the same benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C9H2F10S |
---|---|
Molecular Weight |
332.16 g/mol |
IUPAC Name |
5-fluoro-1,2-bis(trifluoromethyl)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-3-1-4(7(11,12)13)6(8(14,15)16)5(2-3)20-9(17,18)19/h1-2H |
InChI Key |
FKGJMGJBYOQEMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)SC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.